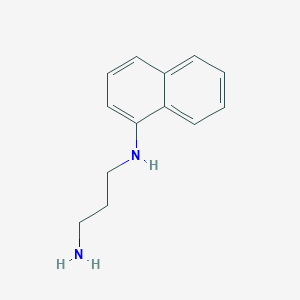

N1-(Naphthalen-1-YL)propane-1,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

N'-naphthalen-1-ylpropane-1,3-diamine |

InChI |

InChI=1S/C13H16N2/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,15H,4,9-10,14H2 |

InChI Key |

NETWUUKWXREPEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCCCN |

Origin of Product |

United States |

Contextualization Within Naphthalene and Diamine Containing Chemical Scaffolds

N1-(Naphthalen-1-YL)propane-1,3-diamine is a bifunctional molecule that integrates a rigid, aromatic naphthalene (B1677914) moiety with a flexible aliphatic 1,3-diamine chain. This unique structural combination places it within two significant classes of chemical compounds that are extensively utilized in medicinal chemistry, materials science, and catalysis.

Naphthalene-containing scaffolds are prized for their planarity and lipophilicity, which facilitate interactions with biological macromolecules such as DNA and proteins. The naphthalene ring system is a key component in a variety of therapeutic agents, fluorescent probes, and organic electronic materials. For instance, naphthalimide-diamine conjugates have been synthesized and investigated for their potent antitumor activities, which are attributed to their ability to intercalate into DNA and induce apoptosis. nih.gov Furthermore, the electronic properties of naphthalene derivatives are tunable, making them valuable in the development of functional materials for photovoltaic applications. rsc.org

Diamine-containing scaffolds , particularly 1,3-diamines, are fundamental building blocks in organic synthesis. wikipedia.org They serve as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. These complexes have found applications as catalysts in various organic transformations. Chiral 1,3-diamines are of particular importance as they can be employed as organocatalysts or chiral auxiliaries in asymmetric synthesis. mdpi.com The propane-1,3-diamine backbone is also a recurring motif in biologically active molecules, including compounds with antiarrhythmic, anticonvulsant, and neuroprotective properties. mdpi.com

The amalgamation of these two scaffolds in this compound suggests a molecule with the potential for a diverse range of applications, leveraging the properties of both its aromatic and aliphatic components.

Rationale for Comprehensive Academic Investigation of N1 Naphthalen 1 Yl Propane 1,3 Diamine

The academic interest in N1-(Naphthalen-1-YL)propane-1,3-diamine stems from the promising biological and chemical properties exhibited by related compounds. The rationale for its comprehensive investigation can be summarized by the following points:

Potential as a Bioactive Agent: The presence of the naphthalene (B1677914) group, a known pharmacophore, suggests that this compound could exhibit biological activity. N-(naphthalen-1-yl)propanamide derivatives, which share a similar structural motif, have demonstrated notable antimicrobial and antifungal activities. researchgate.net This provides a strong impetus to explore the potential of this compound as a novel therapeutic agent.

Utility as a Chemical Intermediate: The diamine functionality allows for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. It can be a precursor for the synthesis of novel ligands, polymers, and other functional materials. The introduction of alkyl and naphthalene groups into diamine monomers has been shown to enhance the solubility and optical transparency of high-performance polyimides. researchgate.net

Application in Coordination Chemistry: The two nitrogen atoms of the diamine chain can act as a bidentate ligand, chelating to metal centers to form stable coordination complexes. The properties and catalytic activity of these potential complexes are of significant interest.

Exploration of Structure-Activity Relationships (SAR): By systematically studying this compound and its derivatives, researchers can establish clear structure-activity relationships. This knowledge is crucial for the rational design of new compounds with optimized properties for specific applications, such as improved potency or selectivity in biological systems.

Current Landscape of Synthetic and Mechanistic Studies on the Chemical Compound

While specific, in-depth studies focusing exclusively on the synthesis and reaction mechanisms of N1-(Naphthalen-1-YL)propane-1,3-diamine are not extensively reported in publicly available literature, its synthesis can be conceptualized based on established organic chemistry principles. A plausible synthetic route would involve the reaction of 1-naphthylamine (B1663977) with a suitable three-carbon electrophile containing a protected amine or a precursor to an amine.

General methodologies for the synthesis of related N-monosubstituted propane-1,3-diamines often involve the reaction of a primary amine with an appropriate alkylating agent. researchgate.net For instance, the synthesis of naphthalimide-diamine conjugates has been achieved through the N-alkylation of Boc-protected diamines with N-bromoalkyl-1,8-naphthalimides, followed by deprotection. nih.gov

Mechanistic studies on this specific compound are also scarce. However, the reactivity of the molecule can be inferred from its constituent functional groups. The primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. The secondary amine, attached to the naphthalene (B1677914) ring, will have its reactivity influenced by the electronic properties of the aromatic system. Quantum-chemical studies on related systems, such as the cycloaddition reaction of nitrodienes, have provided insights into the polar mechanisms that can govern such reactions. mdpi.com

Overview of Emerging Research Directions and Methodological Advances

Elaboration of Optimized Synthetic Pathways for this compound

The construction of the this compound core can be achieved through several strategic pathways. These methods are designed to be efficient and adaptable, allowing for the synthesis of the target compound and its derivatives.

Alkylation and reductive amination are foundational methods for forming the crucial C-N bonds in the target molecule.

One of the most direct alkylation approaches involves the reaction of 1-naphthylamine (B1663977) with a suitable three-carbon electrophile containing a masked or protected amine functionality. A common strategy is the cyanoethylation of 1-naphthylamine with acrylonitrile (B1666552), followed by the reduction of the resulting nitrile group to a primary amine. This two-step sequence is an effective method for creating the propane-1,3-diamine chain.

Reaction Scheme: Synthesis via Cyanoethylation and Reduction

1-Naphthylamine + Acrylonitrile → 3-((Naphthalen-1-yl)amino)propanenitrile

↓ H₂ / Catalyst (e.g., Raney Nickel)

This compound

Reductive amination offers a convergent and highly versatile alternative. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this can be approached in two primary ways:

Reaction of 1-naphthaldehyde (B104281) with a protected 1,3-diaminopropane (B46017) derivative: This method involves the reductive amination of 1-naphthaldehyde with a mono-protected version of propane-1,3-diamine, followed by a deprotection step.

Reaction of 1-naphthylamine with an amino-aldehyde or amino-ketone: A three-carbon aldehyde bearing a protected amine, such as 3-(tert-butoxycarbonylamino)propanal, can be reacted with 1-naphthylamine under reductive amination conditions.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity. acs.org Catalytic hydrogenation over metals like palladium, platinum, or nickel is also a highly effective method. mdpi.com

| Method | Starting Materials | Key Reagents/Catalysts | Advantages |

| Alkylation | 1-Naphthylamine, Acrylonitrile | H₂, Raney Ni or LiAlH₄ | Utilizes readily available starting materials. |

| Reductive Amination | 1-Naphthaldehyde, Propane-1,3-diamine (mono-protected) | NaBH(OAc)₃, NaBH₄ | High versatility and control over substitution. |

The synthesis of chiral, enantiopure analogs of this compound is of significant interest for applications in asymmetric catalysis and medicinal chemistry. nih.govchemrxiv.org Several advanced strategies have been developed to introduce stereocenters into the 1,3-diamine framework with high fidelity.

One powerful approach is the use of chiral catalysts in key bond-forming reactions. For instance, rhodium-catalyzed asymmetric 1,2-addition of arylboronic acids to cyclic N-sulfonyl imines can produce highly enantioenriched chiral 1,3-diamines after further transformations. acs.org Similarly, sequential catalysis involving a palladium-catalyzed asymmetric allylic amination followed by a rhodium-catalyzed intramolecular aziridination can construct complex, optically active diamine architectures. nih.gov

Another effective strategy involves the use of chiral starting materials or auxiliaries. The asymmetric addition of chiral lithium amides to α,β-unsaturated esters, followed by reduction, has been successfully employed to synthesize chiral 1,3-diamines, where the stereochemistry is dictated by the chiral amine used to form the lithium amide. mdpi.com

| Stereoselective Strategy | Description | Typical Catalyst/Reagent | Reported Enantiomeric Excess (ee) |

| Asymmetric Arylation | Rh-catalyzed addition of arylboronic acids to cyclic imines. acs.org | Rhodium / Chiral Sulfur-Olefin Ligand | 95–99% |

| Sequential Catalysis | Pd-catalyzed allylic amination followed by Rh-catalyzed aziridination. nih.gov | Pd₂(dba)₃ / Chiral Ligand, Rh Catalyst | >90% |

| Chiral Lithium Amides | Aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester. mdpi.com | (R)-(+)-N-benzyl-α-methylbenzylamide | High diastereoselectivity |

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, reproducibility, and process control. acs.orgrsc.org These benefits have been leveraged for the synthesis of amines and related diamines.

A continuous synthesis of this compound can be envisioned based on established flow chemistry protocols for amination and reduction. For example, the initial cyanoethylation step can be performed by pumping a stream of 1-naphthylamine and acrylonitrile through a heated reactor coil. The subsequent hydrogenation of the nitrile intermediate can be achieved in a second flow module using a packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. researchgate.net This integrated, multi-step flow process minimizes manual handling of intermediates and allows for efficient, on-demand production. A patent for the continuous production of the related N,N-dimethyl-1,3-propanediamine highlights the industrial viability of such an approach, utilizing fixed-bed reactors for both the initial amination and the subsequent hydrogenation steps. google.com

Functionalization and Derivatization of the this compound Core

The this compound structure contains three primary sites for chemical modification: the primary aliphatic amine, the secondary aromatic amine, and the naphthalene (B1677914) ring itself. The distinct electronic and steric environments of these sites allow for selective functionalization.

The presence of both a primary (aliphatic) and a secondary (aromatic) amine allows for chemoselective derivatization. The primary amine is generally more nucleophilic and less sterically hindered than the N-aryl secondary amine, making it the preferential site of reaction under controlled conditions.

Selective Acylation: Mono-acylation of the primary amine can be achieved by carefully controlling the stoichiometry of the acylating agent (e.g., an acyl chloride or anhydride) and the reaction temperature. researchgate.net Highly efficient and selective mono-acylation protocols have been developed using reagents like N,N'-carbonyldiimidazole (CDI) or by temporarily protecting one amine group with a reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN), which selectively coordinates to one nitrogen, deactivating it towards acylation. researchgate.netacs.orgrsc.org

Selective Sulfonylation: Similar to acylation, sulfonylation with reagents like sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) can be directed to the more reactive primary amine. This allows for the synthesis of mono-sulfonamides, which are important structural motifs in medicinal chemistry. The synthesis of N-aryl sulfamides can also be achieved through palladium-catalyzed cross-coupling reactions, offering another route to functionalize the secondary amine if desired. nih.gov

| Functionalization | Reagent | Selective Target | Rationale |

| Acylation | Acyl Chloride (1 equiv), low temp. | Primary Amine | Higher nucleophilicity and lower steric hindrance. researchgate.net |

| Acylation | 9-BBN, then Acyl Chloride | Primary Amine | 9-BBN selectively protects one amine, allowing the other to react. acs.org |

| Sulfonylation | Sulfonyl Chloride (1 equiv) | Primary Amine | Differential reactivity of the two amine groups. |

The naphthalene ring is susceptible to electrophilic aromatic substitution. The N-aminoalkyl group is an activating, ortho-, para-directing group. Therefore, electrophilic attack is predicted to occur primarily at the C2 and C4 positions of the naphthalene ring, which are ortho and para to the nitrogen atom, respectively. The C4 (para) position is often favored due to reduced steric hindrance. stackexchange.com

Directed C-H functionalization provides a modern and powerful tool for precise modification of the naphthalene core. Using a directing group, often installed on the nitrogen atom, it is possible to achieve high regioselectivity. For example, cobalt-catalyzed C-H alkoxylation has been used to introduce alkoxy groups specifically at the C8 position of 1-naphthylamine derivatives. beilstein-journals.org Similarly, silver-catalyzed C-H amination can introduce new nitrogen-containing functionalities at the C4 position. mdpi.com These methods bypass the inherent directing effects of the amino group to achieve otherwise difficult transformations.

Propane (B168953) Linker Substitutions and Chain Extension

Modifications to the three-carbon propane linker of this compound can significantly influence its conformational flexibility, basicity, and biological activity. Methodologies for introducing substituents onto the propane backbone or extending the chain length are crucial for developing analogs with tailored properties.

One common strategy for introducing substituents at the C2 position of the propane-1,3-diamine linker involves the Michael addition of a primary amine to an α,β-unsaturated carbonyl compound, followed by reductive amination. While specific studies on this compound are not extensively documented, general methodologies for the synthesis of chiral 1,3-diamines can be extrapolated. For instance, the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester can produce a functionalized intermediate that, after reduction, yields a substituted 1,3-diamine. mdpi.com This approach allows for the introduction of a wide variety of substituents on the linker, depending on the choice of the starting α,β-unsaturated ester.

Chain extension of the diamine can be approached through several synthetic routes. One potential method involves the reaction of 1-naphthylamine with a longer-chain haloamine. For example, reaction with a 4-halobutylamine derivative could yield N1-(naphthalen-1-yl)butane-1,4-diamine. Another approach involves the development of all-bio-based aryl diamine chain extenders, which, while not directly applied to this specific compound, showcases a strategy of using difunctional molecules to link and extend diamine units, a principle that could be adapted for the modification of this compound. google.com

Below is an illustrative table of potential substituted and chain-extended analogs of this compound and the general synthetic strategies that could be employed for their synthesis.

| Compound Name | Modification | Potential Synthetic Strategy | Reference for General Method |

| N1-(Naphthalen-1-yl)-2-methylpropane-1,3-diamine | C2-Methyl Substitution | Michael addition of 1-naphthylamine to methacrolein (B123484) followed by reductive amination. | mdpi.com |

| N1-(Naphthalen-1-yl)butane-1,4-diamine | Chain Extension | Reaction of 1-naphthylamine with a 4-halobutylamine derivative. | nih.gov |

| N1-(Naphthalen-1-yl)-2-phenylpropane-1,3-diamine | C2-Phenyl Substitution | Aza-Michael addition of a protected 1-naphthylamine to cinnamic acid derivatives followed by reduction. | mdpi.com |

This table presents hypothetical examples based on general synthetic methodologies for diamines due to the lack of specific literature for this compound.

Catalyst Development for this compound Synthesis

The synthesis of N-aryl diamines often relies on catalytic C-N bond formation reactions. The development of efficient and selective catalysts is paramount for achieving high yields and purity. While specific catalysts tailored for the synthesis of this compound are not extensively reported, general catalytic systems for N-arylation of amines are applicable.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of N-aryl amines. Palladium and copper-based catalysts are commonly employed for this purpose. For the synthesis of this compound, a potential route would involve the coupling of 1-halonaphthalene (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene) with propane-1,3-diamine using a palladium or copper catalyst. The choice of ligand is crucial for the efficiency of these reactions, with various phosphine-based and N-heterocyclic carbene (NHC) ligands being developed to improve catalytic activity and substrate scope.

Sequential palladium and rhodium catalysis has also been explored for the asymmetric synthesis of diamine derivatives, highlighting the potential for developing enantioselective routes to chiral analogs of this compound. nih.gov Furthermore, catalyst systems derived from 1,3-diamines themselves have been designed and utilized in asymmetric reactions, suggesting a potential for auto-catalytic or related catalytic cycles. nih.gov

The table below summarizes catalyst systems that are potentially applicable to the synthesis of this compound based on the synthesis of related N-aryl diamines.

| Catalyst System | Reaction Type | Potential Substrates | Key Features | Reference for General Method |

| Pd(OAc)₂ / BINAP | Buchwald-Hartwig Amination | 1-Bromonaphthalene, Propane-1,3-diamine | Good yields for a range of aryl halides and amines. | nih.gov |

| CuI / L-proline | Ullmann Condensation | 1-Iodonaphthalene, Propane-1,3-diamine | Cost-effective, often used for N-arylation of amino acids and related compounds. | |

| Rh₂(esp)₂ | C-H Amination | N-(naphthalen-1-yl)sulfamate esters | Intramolecular C-H insertion for the synthesis of cyclic diamine precursors. | nih.gov |

| Raney-Nickel | Reductive Amination | 1-Naphthaldehyde, 3-Aminopropionitrile | Hydrogenation of nitriles to form primary amines. | google.com |

This table provides examples of catalyst systems used for the synthesis of N-aryl amines and diamines that could be adapted for the synthesis of this compound.

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance to minimize environmental impact. For the synthesis of this compound and its derivatives, several green chemistry approaches can be considered.

A significant advancement in the green synthesis of aryl diamines is the development of catalyst-free methodologies. One such approach involves a three-step reaction process that proceeds via the in situ formation of closed-ring amidinium ions, allowing for the preparation of a series of symmetrical and unsymmetrical aryl diamines in high yields (82-98%) without the need for purification. nih.gov This method avoids the use of expensive and potentially toxic heavy metal catalysts. nih.gov

Another green approach focuses on the use of environmentally benign solvents. Research has demonstrated the N-arylation of secondary amines with aryl halides in magnetized distilled water, offering a transition metal-free process with short reaction times and low costs. rsc.orgresearchgate.net The use of water as a solvent is highly desirable from a green chemistry perspective. An eco-friendly protocol for the preparation of N,N'-dibenzyl diamines involves the reduction of the corresponding di-Schiff bases using water as a solvent, without the need for a catalyst or azeotropic removal of water. researchgate.net These symmetric diimines are then reduced to their corresponding diamines with sodium borohydride in a catalyst- and solvent-free protocol with excellent yields. researchgate.net

The principles of atom economy can be addressed through the development of domino reactions where multiple bond-forming events occur in a single pot. For example, a domino reaction of aryl halides and arginine catalyzed by a magnetic metal-organic framework (MOF) has been reported for the selective synthesis of diarylamines. researchgate.net Such strategies, if adapted for this compound, could significantly reduce waste and improve efficiency.

The following table highlights some green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Principle | Synthetic Approach | Advantages | Reference for General Method |

| Use of Safer Solvents | N-arylation in magnetized distilled water | Avoids volatile organic compounds (VOCs), transition metal-free. | rsc.orgresearchgate.net |

| Catalyst-Free Synthesis | Three-step reaction via amidinium ions | Eliminates the need for heavy metal catalysts, high yields, no purification required. | nih.gov |

| High Atom Economy | Domino reaction with a recyclable catalyst | Reduces waste, simplifies procedures, catalyst can be easily separated and reused. | researchgate.net |

| Use of Renewable Feedstocks | Synthesis from bio-based starting materials | Reduces reliance on fossil fuels, potential for biodegradable products. | google.com |

This table illustrates green chemistry principles with examples from the broader literature on aryl diamine synthesis that could be relevant for the synthesis of this compound.

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of a molecule. These investigations provide insights into orbital energies, charge distribution, and potential reaction sites.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity.

No specific published data for the HOMO energy, LUMO energy, or the HOMO-LUMO gap for this compound were found. Such an analysis would typically yield the following data:

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Red-colored regions on an MEP map typically indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor).

Specific MEP maps or analyses for this compound are not available in the public scientific literature. A theoretical study would reveal the precise locations of nucleophilic sites, likely the nitrogen atoms of the diamine chain, and electrophilic regions.

Acid-Base Properties and Protonation States

The acid-base properties of this compound are determined by the basicity of its two nitrogen atoms. The terminal primary amine (-NH2) and the secondary amine (-NH-) attached to the naphthalene ring will have different pKa values. Computational methods can predict these pKa values and determine the most likely protonation states at different pH levels. The nitrogen atom of the naphthylamine group is generally expected to be less basic due to the delocalization of its lone pair of electrons into the aromatic ring system. wikipedia.org

However, specific computational or experimental studies detailing the pKa values and protonation states for this compound were not identified.

Molecular Dynamics Simulations of this compound in Solvation and Interacting Systems

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide crucial insights into its behavior in different solvents, revealing information about solvation shells, diffusion coefficients, and interactions with other molecules or biological systems. There are currently no published MD simulation studies specifically featuring this compound.

Ligand Docking and Binding Mode Predictions with General Macromolecular Frameworks

Ligand docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug design to predict how a small molecule like this compound might interact with a biological target, such as a protein or nucleic acid. The process yields information on binding affinity (scoring functions) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

No research articles detailing the docking of this compound into any specific macromolecular target were found. A typical output from such a study would include:

Table 2: Illustrative Ligand Docking Results This table is for illustrative purposes only. No docking studies for this compound were found.

| Macromolecular Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| N/A | N/A | N/A |

Conformational Analysis and Energy Landscapes

This compound possesses significant conformational flexibility due to the rotatable bonds in its propane chain. Conformational analysis involves identifying the stable conformations (local energy minima) of the molecule and determining their relative energies. This information is used to construct an energy landscape, which maps the potential energy of the molecule as a function of its geometry. Understanding the preferred conformations is vital, as the three-dimensional shape of the molecule dictates its biological activity and physical properties.

Specific studies on the conformational analysis or energy landscapes of this compound are absent from the available literature.

Predictive Modeling of Spectroscopic Signatures (NMR, IR, UV-Vis)

Advanced computational chemistry provides powerful tools for the predictive modeling of spectroscopic signatures, offering valuable insights into the structural and electronic properties of molecules. For this compound, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions, typically derived from methods like Density Functional Theory (DFT), are instrumental in confirming molecular structure, assigning experimental signals, and understanding the molecule's behavior at a quantum level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive modeling of ¹H and ¹³C NMR spectra for this compound is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum reveals distinct signals corresponding to the protons in the naphthalene ring system and the propane-1,3-diamine chain. Protons on the aromatic naphthalene ring are expected to appear in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effects of the ring current. The protons of the aliphatic propane chain and the amine groups will resonate in the upfield region. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and their proximity to the aromatic system.

Similarly, the predicted ¹³C NMR spectrum provides a map of the carbon skeleton. The ten carbon atoms of the naphthalene ring are expected to have distinct chemical shifts in the aromatic region (approximately 110-150 ppm). The three carbons of the propane chain will appear in the aliphatic region, with their specific shifts influenced by the attached amino groups.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (Naphthalene) | 7.9 - 8.2 | Multiplet |

| Aromatic H (Naphthalene) | 7.4 - 7.6 | Multiplet |

| Aromatic H (Naphthalene) | 7.2 - 7.3 | Multiplet |

| N-H (Naphthyl-amine) | ~4.5 | Broad Singlet |

| CH₂ (adjacent to naphthyl) | 3.3 - 3.5 | Triplet |

| CH₂ (central) | 1.8 - 2.0 | Quintet |

| CH₂ (terminal amine) | 2.8 - 3.0 | Triplet |

| N-H₂ (terminal amine) | ~2.5 | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Quaternary, Naphthalene) | 145.0 |

| Aromatic C (Quaternary, Naphthalene) | 134.5 |

| Aromatic CH (Naphthalene) | 128.0 - 129.0 |

| Aromatic CH (Naphthalene) | 125.0 - 126.0 |

| Aromatic CH (Naphthalene) | 120.0 - 122.0 |

| Aromatic CH (Naphthalene) | 105.0 |

| CH₂ (adjacent to naphthyl) | 45.0 |

| CH₂ (central) | 33.0 |

| CH₂ (terminal amine) | 41.0 |

Infrared (IR) Spectroscopy

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. These frequencies correspond to the energy required to induce vibrations such as stretching and bending. The predicted spectrum for this compound would exhibit characteristic peaks for its functional groups.

Key predicted vibrational frequencies include N-H stretching from the primary and secondary amine groups, typically appearing as medium to weak bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching from the naphthalene ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the propane chain will appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are predicted to produce a series of sharp peaks in the 1450-1600 cm⁻¹ range. Furthermore, C-N stretching vibrations are anticipated in the 1250-1350 cm⁻¹ region.

Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1580, 1500, 1450 | Medium-Strong |

| N-H Bend (Amine) | 1600 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| Aromatic C-H Out-of-Plane Bend | 770 - 810 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Predictive modeling of UV-Vis spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption of UV or visible light. For this compound, the UV-Vis spectrum is dominated by the electronic transitions within the naphthalene chromophore.

The naphthalene ring system gives rise to strong absorptions in the ultraviolet region. Theoretical calculations predict intense π → π* transitions. The primary absorption bands are expected to be similar to those of naphthalene itself, with some shifts due to the auxochromic effect of the amino-alkyl substituent. The attachment of the diamine chain is predicted to cause a slight bathochromic (red) shift of the absorption maxima.

Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~225 | High |

| π → π | ~285 | Medium |

| π → π* | ~320 | Low |

Coordination Chemistry of this compound as a Ligand

This compound possesses two nitrogen donor atoms, making it a classic bidentate ligand capable of forming stable chelate rings with metal ions. The presence of both a primary and a secondary amine, along with a bulky naphthyl group, influences its coordination behavior.

Complexation with Transition and Main Group Metals

While specific studies on the complexation of this compound are not extensively documented, analogous diamine ligands readily form complexes with a wide array of transition and main group metals. For instance, similar 1,3-diaminopropane derivatives have been shown to coordinate with platinum(II) to form square planar complexes, some of which have been investigated for their potential as antineoplastic agents. The coordination ability of N-(1-naphthyl)ethylenediamine, a structurally related ligand, has been noted, particularly its capacity to act as a bidentate ligand in forming coordination compounds. Based on these precedents, it is highly probable that this compound forms stable complexes with metals such as copper(II), nickel(II), palladium(II), platinum(II), zinc(II), and others. The formation of these complexes would involve the donation of lone pair electrons from the nitrogen atoms to the empty orbitals of the metal ion.

Characterization of Coordination Geometries and Bonding Modes

The coordination of this compound as a bidentate ligand would lead to the formation of a six-membered chelate ring with the metal center. This is a common and stable arrangement for 1,3-diamine ligands. The expected bonding mode is through the nitrogen atoms of the amino groups. For square planar d8 metal ions like Pt(II) and Pd(II), a cis-coordination of the bidentate ligand is anticipated. For tetrahedral or octahedral metal centers, the ligand would occupy two adjacent coordination sites. In a manganese(II) complex with a related Schiff base ligand derived from 1,3-diaminopropane, a square-planar geometry was observed where the ligand coordinates through two nitrogen and two oxygen atoms. This suggests that the propane-1,3-diamine backbone readily participates in forming planar coordination environments.

Spectroscopic and Structural Analysis of Metal Complexes (e.g., X-ray Crystallography)

Spectroscopic techniques are crucial for characterizing these complexes in the absence of crystallographic data.

Infrared (IR) Spectroscopy: Coordination of the amine groups to a metal center is typically evidenced by a shift in the N-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would show changes in the chemical shifts of the protons and carbons near the nitrogen atoms upon complexation.

UV-Visible Spectroscopy: The formation of metal complexes often results in new electronic transitions, leading to changes in the UV-Vis absorption spectrum compared to the free ligand.

A summary of crystallographic data for a related manganese(II) complex is provided in the table below.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

| [N,N′-Bis(2-oxido-1-naphthylmethylidene)propane-1,3-diamine]manganese(II) | [Mn(C25H20N2O2)] | Orthorhombic | Cmc21 | a = 30.650(1) Å, b = 8.464(3) Å, c = 7.769(1) Å |

Data from Zhang, Y.-L. (2006). [N,N′-Bis(2-oxido-1-naphthylmethylidene)propane-1,3-diamine]manganese(II). Acta Crystallographica Section E: Structure Reports Online, 62(4), m900–m901.

Kinetic and Thermodynamic Studies of Complex Formation

Currently, there is a lack of specific kinetic and thermodynamic data for the complex formation of this compound. However, studies on similar systems, such as the interaction of palladium(II)-1,3-diaminopropane with various ligands, have been conducted. These investigations typically determine stability constants (log K) and thermodynamic parameters (ΔG, ΔH, and ΔS) through techniques like potentiometric titrations and calorimetry. Such data provides insight into the stability and spontaneity of complex formation. It is expected that this compound would form thermodynamically stable complexes due to the chelate effect.

Enzyme Interaction Mechanisms (In Vitro)

The interaction of small molecules like this compound with enzymes is a key area of interest in medicinal chemistry. The naphthyl group provides a large, hydrophobic surface capable of engaging in various non-covalent interactions within an enzyme's active site.

Characterization of Binding Sites and Modes (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: The primary and secondary amine groups are capable of acting as both hydrogen bond donors and acceptors. These interactions are fundamental to the binding of ligands to the amino acid residues (e.g., aspartate, glutamate, serine, threonine) in an enzyme's active site.

π-π Stacking: The electron-rich naphthalene ring is a prime candidate for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. This type of interaction can significantly contribute to the binding affinity.

Molecular docking studies on other naphthalene-containing compounds have demonstrated the importance of these interactions in their binding to enzyme targets. The specific geometry and electronic properties of the binding site would ultimately determine the preferred interaction modes.

Determination of Binding Affinities and Kinetic Parameters (e.g., Inhibition Constants)

No published studies were identified that report the binding affinities or kinetic parameters, such as inhibition constants (Kᵢ), for this compound with any specific biological target or enzyme. General principles of determining such constants are well-established, but experimental values for this particular compound are not available.

Supramolecular Interactions and Self-Assembly Properties

There is a lack of research concerning the supramolecular chemistry of this compound.

Host-Guest Chemistry with Macrocyclic Receptors

No literature could be found detailing the interaction of this compound as a "guest" molecule with any "host" macrocyclic receptors like cyclodextrins, calixarenes, or cucurbiturils. Such studies are essential for understanding molecular recognition capabilities, but have not been performed or published for this compound.

Formation of Ordered Supramolecular Architectures

Similarly, there are no reports on the ability of this compound to self-assemble into ordered supramolecular structures. The specific intermolecular forces that would drive such an assembly have not been investigated for this molecule.

Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins) as Chemical Probes

While structurally similar compounds containing a naphthalene moiety have been studied as chemical probes, no specific research has been published on the use or interaction of this compound with biological macromolecules.

Nucleic Acid Binding Mechanisms (Intercalation, Groove Binding)

There is no available data describing the binding mechanism of this compound to DNA or RNA. It is unknown whether it would bind via intercalation between base pairs or through interactions with the major or minor grooves.

Protein-Ligand Interaction Thermodynamics (non-efficacy focused)

No thermodynamic data, such as changes in enthalpy (ΔH), entropy (ΔS), or Gibbs free energy (ΔG), has been published for the binding of this compound to any protein target. These parameters are crucial for understanding the driving forces behind molecular recognition but remain uncharacterized for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for N1-(Naphthalen-1-YL)propane-1,3-diamine Analogs

The design of analogs based on the this compound scaffold is guided by systematic modifications of its core components: the naphthalene (B1677914) ring, the propane-1,3-diamine linker, and the terminal amino group. The primary goal is to optimize the compound's interaction with biological targets or to fine-tune its physicochemical properties.

Key design principles involve:

Modification of the Naphthalene Ring: Introducing substituents (e.g., hydroxyl, methoxy, halogen groups) at various positions on the naphthalene ring can significantly alter electronic properties, lipophilicity, and steric profile. These changes can enhance binding affinity and selectivity for a target protein by forming additional hydrogen bonds, electrostatic interactions, or van der Waals contacts.

Alteration of the Diamine Linker: The length and rigidity of the alkyl chain connecting the two nitrogen atoms are crucial. Shortening or lengthening the propane (B168953) chain to an ethane (B1197151) or butane (B89635) chain, respectively, can change the spatial orientation of the terminal amine and the naphthalene moiety, affecting how the molecule fits into a binding pocket. Introducing rigidity, for example, through cyclization or double bonds, can lock the molecule into a more favorable conformation, reducing the entropic penalty upon binding.

Substitution on the Amino Groups: The terminal primary amine (NH2) and the secondary amine (NH) are key interaction points, often involved in hydrogen bonding or salt bridge formation. Alkylation (e.g., adding methyl or ethyl groups) or acylation of the terminal amine can modify the compound's hydrogen-bonding capacity, basicity, and lipophilicity. Such modifications are explored to improve cell permeability and metabolic stability. For instance, studies on related diamines have shown that modifying terminal groups is a common strategy to modulate biological activity. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov For analogs of this compound, these models are invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts.

The process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure:

Lipophilic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's hydrophobicity and influences its ability to cross cell membranes. researchgate.netatlantis-press.com

Electronic Descriptors: Including dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). atlantis-press.com These describe the molecule's electronic distribution and reactivity.

Steric Descriptors: Such as molecular weight, volume, and surface area, which relate to the size and shape of the molecule and its fit within a receptor site. atlantis-press.com

Once calculated, these descriptors are used as independent variables in statistical models, like Multiple Linear Regression (MLR) or Artificial Neural Network (ANN), to predict the dependent variable (e.g., inhibitory concentration IC50). brieflands.com A typical QSAR model might take the form of an equation, such as:

Biological Activity = c1(Descriptor A) + c2(Descriptor B) + ... + constant

The quality of a QSAR model is assessed through statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (Q²), which indicate its predictive power and robustness. nih.gov

| Analog | Modification | LogP (Lipophilicity) | Molecular Weight (Steric) | LUMO Energy (Electronic) | Predicted Activity |

|---|---|---|---|---|---|

| Parent Compound | None | 2.85 | 200.29 | -0.05 eV | Baseline |

| Analog 1 | 4-Methoxy on Naphthalene | 2.95 | 230.31 | -0.03 eV | Increased |

| Analog 2 | N3,N3-dimethyl | 3.20 | 228.34 | -0.06 eV | Variable |

| Analog 3 | Ethane linker | 2.59 | 186.26 | -0.04 eV | Decreased |

Impact of Structural Modifications on Interaction Profiles (e.g., Ligand Binding, Coordination)

Structural modifications to this compound directly influence its binding and coordination behavior. The molecule possesses key features for molecular interactions: the aromatic naphthalene system capable of π-π stacking, and the two nitrogen atoms of the diamine chain which can act as hydrogen bond donors/acceptors and as coordination sites for metal ions. wikipedia.org

Like its ethylenediamine (B42938) analog, this compound can function as a bidentate ligand, chelating metal ions. wikipedia.org However, the coordinating ability of the nitrogen atom attached to the naphthalene ring is generally weaker due to the delocalization of its lone pair of electrons into the aromatic system. wikipedia.org

Impact on Ligand Binding: Modifications to the naphthalene ring, such as adding electron-withdrawing groups (e.g., -NO2, -Cl), can alter the π-electron density, affecting π-π stacking interactions with aromatic residues in a protein binding site. nih.gov Conversely, adding hydrogen-bond donors or acceptors can create new anchor points for the ligand.

Impact on Coordination Chemistry: The propane-1,3-diamine moiety allows the formation of a stable six-membered chelate ring with metal ions. Altering the substituents on the nitrogen atoms can modulate the stability and geometry of the resulting metal complexes. For instance, bulky substituents can create steric hindrance that influences the coordination geometry. Research on similar propane-1,3-diamine derivatives shows their utility in coordination chemistry for applications like dioxygen activation.

| Structural Modification | Expected Impact on Ligand Binding | Expected Impact on Metal Coordination |

|---|---|---|

| Substitution on Naphthalene Ring (e.g., -OH, -NH2) | Introduces new hydrogen bonding sites, potentially increasing affinity. | Can alter the electronic properties of the anilinic nitrogen, slightly modifying its coordinating ability. |

| Alkylation of Terminal Amine (e.g., -CH3) | Reduces hydrogen bond donor capacity but increases lipophilicity, which may enhance binding in hydrophobic pockets. | Increases the basicity (Lewis basicity) of the nitrogen, potentially strengthening the coordinate bond. |

| Changing Linker Length (e.g., to Ethane) | Alters the distance and geometry between the naphthalene and terminal amine, affecting the fit in a binding site. | Changes the chelate ring size (e.g., to a 5-membered ring), which significantly impacts the stability and preferred geometry of the metal complex. |

Stereochemical Effects on Molecular Recognition

The introduction of chirality into the this compound structure can have a profound effect on its molecular recognition by biological systems, which are inherently chiral. Chiral centers can be introduced by placing substituents on the propane backbone.

Biological targets such as enzymes and receptors often exhibit a high degree of stereoselectivity, meaning one enantiomer of a chiral ligand will bind more tightly or elicit a stronger response than the other. This difference arises from the three-point attachment model, where the specific spatial arrangement of interacting groups in one enantiomer allows for a more optimal set of interactions with the chiral binding site.

The synthesis of chiral 1,3-diamines often employs stereocontrolled methods, such as the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, to produce a specific stereoisomer. mdpi.com This control is critical because different stereoisomers can have vastly different biological activities. mdpi.com For example, in related chiral diamines, the configuration of the stereocenters determines the compound's ability to act as an effective organocatalyst or to fit into a specific receptor. mdpi.com Therefore, the development of stereochemically pure analogs of this compound is a key strategy for enhancing potency and selectivity.

Advanced Analytical and Spectroscopic Characterization Methods

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous structural confirmation of N1-(Naphthalen-1-YL)propane-1,3-diamine. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental formula, a crucial first step in structural elucidation. For this compound (C₁₃H₁₆N₂), the exact mass can be calculated and compared against the experimentally measured value, typically with a mass accuracy in the low parts-per-million (ppm) range.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would reveal characteristic fragmentation patterns. Key fragment ions would likely arise from the cleavage of the propane-diamine chain and the naphthalene (B1677914) ring, providing definitive evidence for the compound's connectivity. For instance, the loss of ammonia (B1221849) (NH₃) or cleavage at the C-C bonds of the propyl chain are expected fragmentation pathways that help piece together the molecular structure.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for a complete structural assignment of this compound in solution. While standard 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are necessary to resolve ambiguities and confirm the precise structure.

2D NMR: Correlation Spectroscopy (COSY) experiments would establish proton-proton couplings within the molecule, clearly outlining the spin systems of the propyl chain (-CH₂-CH₂-CH₂-) and the aromatic protons on the naphthalene ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal longer-range (2-3 bond) correlations between protons and carbons, which are crucial for connecting the propyl-diamine chain to the correct position (C1) on the naphthalene ring.

Solid-State NMR: In cases where the compound is a solid and unsuitable for dissolution or when studying its solid-state properties, Solid-State NMR (ssNMR) would be employed. This technique provides information about the molecular structure and dynamics in the solid phase, which can differ from the solution state.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would involve growing a suitable single crystal and analyzing the diffraction pattern of X-rays passing through it.

Table 1: Example Crystal Data for a Related Propane-1,3-diamine Complex

| Parameter | Value |

|---|---|

| Compound | [Mn(C₂₅H₂₀N₂O₂)] |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| a (Å) | 30.650 (1) |

| b (Å) | 8.464 (3) |

| c (Å) | 7.769 (1) |

| V (ų) | 2015.5 (8) |

Data sourced from a study on a related manganese complex to illustrate typical crystallographic parameters.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

If this compound were to be synthesized in a chiral, non-racemic form (for example, through substitution on the propyl chain or by forming a chiral complex), chiroptical spectroscopy would be essential for its characterization. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration, often through comparison with theoretical calculations. Polarimetry, which measures the rotation of plane-polarized light, would be used to determine the optical purity of an enantiomerically enriched sample.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for this purpose. A reverse-phase (RP) HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and water, often with an acid modifier such as formic acid to ensure the amine is protonated and exhibits good peak shape. The retention time would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is thermally stable and sufficiently volatile. Due to the presence of primary and secondary amine groups, derivatization (e.g., silylation) might be necessary to reduce peak tailing and improve chromatographic performance. A nitrogen-specific detector, such as a Nitrogen Chemiluminescence Detector (NCD), could provide enhanced selectivity and sensitivity for analyzing the diamine in complex matrices.

Table 2: Illustrative HPLC Conditions for a Related Compound

| Parameter | Condition |

|---|---|

| Compound | N,N-Dimethyl-N'-naphthylpropane-1,3-diamine |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric or formic acid |

| Detection | Mass Spectrometry (MS) compatible |

This method for a similar compound demonstrates a typical setup for analysis.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful hyphenated technique for this type of analysis. It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. An LC-MS method would allow for the detection and identification of the target compound as well as any related impurities in a single run. The retention time from the LC and the mass-to-charge ratio and fragmentation pattern from the MS provide a very high degree of confidence in the identification.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, GC-MS provides excellent separation and structural information. The electron ionization (EI) mass spectra obtained can be compared against spectral libraries for identification.

These advanced analytical methods, from HRMS to hyphenated techniques, provide a comprehensive suite of tools for the complete characterization of this compound, ensuring its structural integrity and purity.

Exploration in Material Science and Catalyst Design

N1-(Naphthalen-1-YL)propane-1,3-diamine as a Building Block in Polymeric Materials

The presence of two primary amine functional groups allows this compound to act as a monomer in step-growth polymerization. It can react with difunctional monomers, such as diacyl chlorides or dicarboxylic acids, to form long-chain polymers. This process is foundational to the synthesis of high-performance materials like polyamides and polyimides.

Polyamides are conventionally synthesized through the condensation reaction between diamines and dicarboxylic acids or their derivatives. nih.gov The reaction of this compound with a diacyl chloride, for instance, would proceed via nucleophilic acyl substitution to form amide linkages, releasing hydrochloric acid as a byproduct. The incorporation of the bulky naphthalene (B1677914) group into the polymer backbone would significantly influence the material's properties, likely increasing its thermal stability and altering its solubility and mechanical strength compared to purely aliphatic polyamides.

Modern methods for polyamide synthesis include catalytic dehydrogenation of diols and diamines, which presents a cleaner process with higher atomic economy. nih.gov Aromatic diamines are key components in creating aramids (aromatic polyamides), known for their exceptional strength and thermal resistance. nih.gov While specific research on polymers derived exclusively from this compound is not extensively documented, its structure fits the profile of a monomer suitable for creating specialized polyamides and poly(amide-imide)s with tailored properties. researchgate.net

| Polymer Type | Co-monomer for this compound | Resulting Linkage | Potential Polymer Properties |

|---|---|---|---|

| Polyamide | Diacyl Chloride (e.g., Terephthaloyl chloride) | Amide (-CO-NH-) | High thermal stability, rigidity, chemical resistance. |

| Polyimide | Dianhydride (e.g., Pyromellitic dianhydride) | Imide Ring | Excellent thermal and oxidative stability, good mechanical properties. |

| Polyurea | Diisocyanate (e.g., Methylene diphenyl diisocyanate) | Urea (-NH-CO-NH-) | Elastomeric properties, high tensile strength. |

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The two nitrogen atoms of the diamine group in this compound position it as an effective bidentate ligand for coordinating with metal ions. This capability allows it to be used in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net In these structures, the organic ligand bridges metal centers, creating one-, two-, or three-dimensional networks.

The formation of such coordination compounds is exemplified by the related molecule, N-(1-Naphthyl)ethylenediamine, which acts as a bidentate ligand to form complexes with metals like platinum. wikipedia.org Similarly, this compound can chelate to a single metal center, forming a stable six-membered ring, or bridge two different metal centers. The choice of metal ion and reaction conditions dictates the final architecture of the polymer or framework.

The naphthalene unit plays a crucial role beyond being a simple spacer. Its large, planar structure can influence the topology of the resulting framework through steric hindrance and pi-stacking interactions between adjacent ligands. These interactions can help stabilize the structure and define the pore size and shape within MOFs. researchgate.net Furthermore, the inherent fluorescence of the naphthalene group can impart photoluminescent properties to the final material, making it suitable for applications in sensing or optics. researchgate.netcore.ac.uk

| Metal Ion | Typical Coordination Geometry | Potential Application of Resulting MOF/Polymer |

|---|---|---|

| Copper(II) | Octahedral, Square Planar | Catalysis, Gas Sorption |

| Zinc(II) | Tetrahedral, Octahedral | Luminescence, Sensing |

| Cobalt(II) | Tetrahedral, Octahedral | Magnetic Materials, Catalysis |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | High Coordination Numbers (7-9) | Luminescent Probes, Chemical Sensors |

Development of Chemical Sensors and Biosensors

The naphthalene moiety in this compound is a well-known fluorophore, meaning it can absorb light at a specific wavelength and emit it at a longer wavelength. This fluorescent property is highly sensitive to the local chemical environment, making the compound a candidate for the development of chemical sensors.

A closely related compound, N-(1-Naphthyl)ethylenediamine, is a famous component of the Griess reagent, used for the colorimetric detection of nitrite (B80452) ions. wikipedia.org In this test, nitrite reacts with an amine (sulfanilamide) to form a diazonium salt, which then couples with the N-(1-Naphthyl)ethylenediamine to produce a vividly colored azo dye. The intensity of the color is proportional to the nitrite concentration. wikipedia.org

Leveraging a similar principle, this compound can be functionalized to create fluorescent sensors. The diamine portion can act as a binding site for specific analytes, such as metal ions. rsc.org Upon binding, the electronic properties of the molecule are altered, which in turn affects the fluorescence of the naphthalene group. This can manifest as a change in fluorescence intensity ("turn-on" or "turn-off" sensing) or a shift in the emission wavelength. Naphthalene-based fluorescent sensors have been successfully developed for the detection of various ions, including aluminum (Al³⁺). rsc.orgnih.gov

| Sensing Mechanism | Principle | Target Analyte Example | Signal Output |

|---|---|---|---|

| Colorimetric Sensing | Formation of a colored compound upon reaction with the analyte. | Nitrite (NO₂⁻) | Change in visible color. |

| Fluorescent "Turn-Off" Sensing | Analyte binding quenches the fluorescence of the naphthalene fluorophore. | Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺) | Decrease in fluorescence intensity. |

| Fluorescent "Turn-On" Sensing | Analyte binding enhances fluorescence by restricting molecular motion or through chelation-enhanced fluorescence (CHEF). | Metal Ions (e.g., Zn²⁺, Al³⁺) | Increase in fluorescence intensity. |

This compound Derivatives as Organocatalysts or Ligands in Catalysis

The 1,3-diamine scaffold is a cornerstone in the design of ligands for asymmetric catalysis and as organocatalysts. The two nitrogen atoms can coordinate to a transition metal center, forming a stable six-membered chelate ring. This bidentate coordination is fundamental to creating active and selective catalysts for a wide range of organic transformations.

Chiral derivatives of 1,3-diamines are particularly valuable as ligands in asymmetric catalysis, where they can induce enantioselectivity in reactions, producing one chiral product over its mirror image. mdpi.com While this compound is itself achiral, it can be used to synthesize more complex chiral ligands or used in catalyst systems where the chirality is introduced on another component.

The naphthalene group exerts a significant steric and electronic influence on the metal center. Its bulkiness can create a specific chiral pocket around the active site, directing the approach of substrates and thereby influencing the stereochemical outcome of the reaction. Electronically, the aromatic system can modulate the electron density at the metal, fine-tuning its reactivity. Diamine-based ligands are employed in numerous catalytic processes, including hydrogenation, C-C bond formation, and oxidation reactions. Furthermore, the amine groups themselves can act as basic sites or hydrogen-bond donors, allowing derivatives of this compound to function as organocatalysts, avoiding the need for a metal. mdpi.com

Future Directions and Interdisciplinary Research Avenues

Integration of N1-(Naphthalen-1-YL)propane-1,3-diamine into Dynamic Covalent Chemistry Systems

There is currently no available research detailing the incorporation of this compound into dynamic covalent chemistry (DCC) systems. DCC relies on the formation of reversible covalent bonds, and while the primary and secondary amine groups of the subject compound could theoretically participate in such reactions (e.g., imine or boronate ester formation), no studies have been published that explore this potential.

Advanced Methodologies for Probing Molecular Interactions in situ

An examination of the scientific literature shows no specific studies employing advanced in situ methodologies to probe the molecular interactions of this compound. Techniques such as specialized NMR spectroscopy, fluorescence quenching, or surface plasmon resonance, which are instrumental in understanding host-guest chemistry and intermolecular forces, have not been applied to this compound according to available data.

Rational Design of Novel Functional Materials Based on the Compound's Scaffold

The potential use of this compound as a building block for the rational design of novel functional materials remains an unexplored area. The combination of the rigid, aromatic naphthalene (B1677914) unit and the flexible diamine linker could theoretically be exploited to create polymers, metal-organic frameworks (MOFs), or supramolecular assemblies with interesting optical or electronic properties. However, there are no published reports on the synthesis or characterization of such materials.

Computational Prediction of Novel Chemical Transformations and Reactivities

Computational chemistry is a powerful tool for predicting the behavior of molecules. However, a search for theoretical studies on this compound has yielded no results. There are no available computational predictions regarding its reaction mechanisms, electronic structure, or potential for novel chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.